An In-depth Technical Guide to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS: 17257-96-4)
An In-depth Technical Guide to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS: 17257-96-4)
Disclaimer: Publicly available experimental data for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS: 17257-96-4) is limited. This guide synthesizes the available information on the core compound and draws context from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. Much of the experimental detail is inferred from studies on substituted derivatives.
Core Compound Identification and Properties
Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a fused pyrimidine and pyridazine ring system. This core structure is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17257-96-4 | N/A |
| Molecular Formula | C₆H₄N₄O₂ | N/A |
| Molecular Weight | 164.12 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 91.5 Ų | Computational |
| Predicted LogP (iLOGP) | 0.28 | Computational |
| Storage Conditions | 2-8 °C | Commercial Suppliers |
Note: Most properties are computationally derived due to a lack of published experimental data.
Synthesis and Characterization
Hypothetical Experimental Protocol for Synthesis
A plausible synthetic route, adapted from methodologies for related compounds, is outlined below. This protocol is for illustrative purposes and would require optimization.
Reaction Scheme:
Caption: Proposed synthetic pathway for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione.
Step-by-Step Procedure:
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Formation of the Hydrazide Intermediate: 4,5-Dicarbethoxy-2-aminopyrimidine (1 equivalent) is dissolved in ethanol. To this solution, hydrazine hydrate (2 equivalents) is added dropwise. The reaction mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
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Intramolecular Cyclization: The resulting crude hydrazide intermediate is heated at a high temperature (e.g., in a high-boiling point solvent like diphenyl ether or neat) to induce intramolecular cyclization. The reaction is monitored by TLC until the starting material is consumed.
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Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., dimethylformamide or acetic acid) to yield the final product.
Characterization
Due to the absence of published spectral data for the title compound, the following are expected characterization results based on its structure:
Table 2: Expected Spectral Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H protons of the dione rings and the C-H proton on the pyridazine ring. |
| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1650-1700), and C=N stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.03). |
Biological Activity and Potential Applications
There is no direct evidence of the biological activity of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione in the available literature. However, the broader class of pyrimido[4,5-d]pyridazine and pyrimido[4,5-d]pyrimidine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These findings suggest that the core scaffold is a valuable pharmacophore.
Activities of Related Compounds
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Bruton's Tyrosine Kinase (BTK) Inhibition: Derivatives of the closely related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of BTK, a key signaling molecule in B-cell malignancies.[1][2] This suggests a potential application in oncology.
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Antimicrobial and Antifungal Activity: Various substituted pyrimido[4,5-d]pyridazines have been synthesized and evaluated for their activity against bacteria and fungi. Some derivatives have shown promising minimum inhibitory concentrations (MICs).
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Anti-inflammatory Activity: The pyridazine and pyrimidine cores are present in numerous anti-inflammatory agents. Derivatives of these fused systems are being explored as potential novel anti-inflammatory drugs.
Postulated Signaling Pathway Involvement
Based on the activity of its derivatives as BTK inhibitors, a potential mechanism of action for appropriately substituted analogues could involve the B-cell receptor (BCR) signaling pathway.
Caption: Potential inhibition of the BCR signaling pathway by derivatives.
Future Research Directions
The lack of extensive data on the unsubstituted Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione highlights several opportunities for future research:
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Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive spectral and physical characterization is necessary to establish a solid foundation for further studies.
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Biological Screening: The core compound should be subjected to a broad range of biological screens to determine if it possesses any intrinsic activity, which could then be optimized through derivatization.
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Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with systematic structural modifications would help in elucidating the SAR and identifying key structural features for desired biological activities.
This technical guide provides a starting point for researchers interested in Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione. While information on the core compound is sparse, the demonstrated potential of its derivatives makes it an attractive scaffold for further investigation in drug discovery and development.
References
- 1. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - East China Normal University [pure.ecnu.edu.cn:443]
- 2. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
